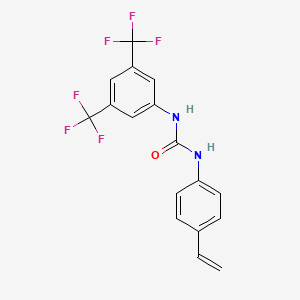![molecular formula C22H23N3O5S B2771598 Ethyl 2-[3-[4-(2-methoxyethylcarbamoyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetate CAS No. 403728-99-4](/img/structure/B2771598.png)
Ethyl 2-[3-[4-(2-methoxyethylcarbamoyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[3-[4-(2-methoxyethylcarbamoyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetate is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on new quinazolines, including derivatives similar to Ethyl 2-[3-[4-(2-methoxyethylcarbamoyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetate, has shown potential antimicrobial properties. Studies have synthesized and characterized new compounds for their ability to combat various bacteria and fungi, indicating their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Molecular Structure Analysis
In-depth analyses of the molecular structure of quinazolin-2-yl derivatives have been conducted, including crystal structure, Hirshfeld surface analysis, and Density Functional Theory (DFT) studies. Such research aids in understanding the compound's interactions at the molecular level, contributing to the development of new pharmaceuticals and materials (Filali Baba et al., 2019).
Potential in Cancer Therapy
The cytotoxic activity against various cancer cell lines, including human cervical cancer, lung adenocarcinoma, and triple-negative breast cancer cells, has been explored. Derivatives have shown potent inhibitory activity towards key enzymes involved in cancer progression, like VEGFR-2 and EGFR tyrosine kinases, suggesting their utility as anti-cancer agents (Riadi et al., 2021).
Additional Applications
- Synthetic and Mechanistic Studies : Investigations into the synthetic pathways and mechanisms of formation for quinazolinone derivatives provide valuable insights for chemical synthesis and the development of novel compounds with enhanced therapeutic or industrial applications (Chen et al., 1996).
- Antioxidative and Anti-inflammatory Properties : Secondary metabolites from natural sources containing quinazolinone frameworks have been studied for their antioxidative and anti-inflammatory properties, indicating their potential in treating oxidative stress and inflammation-related disorders (Chakraborty & Joy, 2019).
Eigenschaften
IUPAC Name |
ethyl 2-[3-[4-(2-methoxyethylcarbamoyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-3-30-19(26)14-31-22-24-18-7-5-4-6-17(18)21(28)25(22)16-10-8-15(9-11-16)20(27)23-12-13-29-2/h4-11H,3,12-14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCRZWNPTRQNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
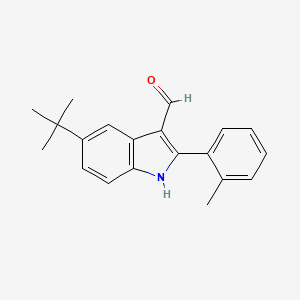
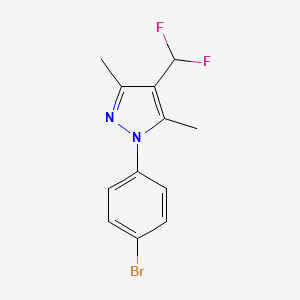
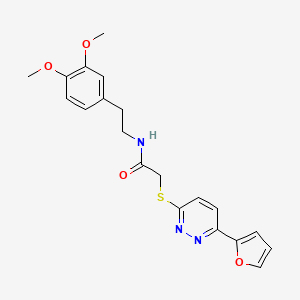
![N-(3,5-dimethylphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2771519.png)
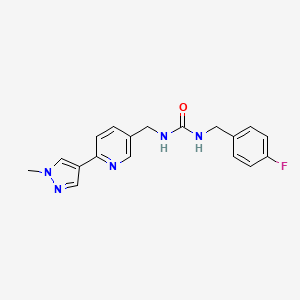
![N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2771521.png)
![1-(4-Isopropylphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2771522.png)

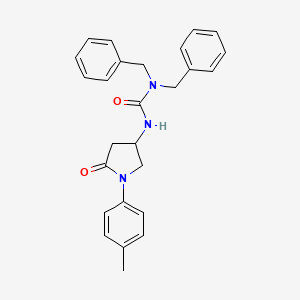
![N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide](/img/structure/B2771529.png)
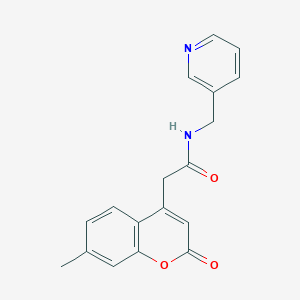

![ethyl 5-methyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771536.png)
